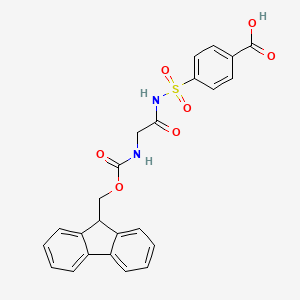

![molecular formula C12H10O2S B6309504 7-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid CAS No. 1954362-74-3](/img/structure/B6309504.png)

7-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of thiophene derivatives involves various methods, including condensation reactions. Notably, the Gewald reaction, Paal–Knorr reaction, Fiesselmann reaction, and Hinsberg synthesis are significant synthetic routes for obtaining thiophene derivatives. These reactions allow the construction of the thiophene ring system from different substrates .

Molecular Structure Analysis

The molecular structure of 7-Cyclopropyl-benzo[b]thiophene-2-carboxylic acid consists of a benzo[b]thiophene core with a carboxylic acid functional group. The cyclopropyl group is attached to the benzo[b]thiophene ring, imparting unique properties to the compound .

Chemical Reactions Analysis

Upon treatment with strong bases like LDA (lithium diisopropylamide), this compound can undergo double deprotonation to yield the 5-lithio derivative. This intermediate serves as a precursor for various 5-substituted derivatives. Additionally, thiophene-2-carboxylic acid has been studied as a substrate in coupling reactions and olefinations .

Aplicaciones Científicas De Investigación

7-CPBT-2-COOH has a variety of scientific research applications. It has been used as a starting material for the synthesis of various pharmaceuticals, such as anticonvulsants, anti-inflammatory agents, and antimalarials. It has also been used as a starting material for the synthesis of various dyes, such as fluorescent dyes and dye-sensitized solar cells. In addition, 7-CPBT-2-COOH has been used as a starting material for the synthesis of various polymers, such as polyurethanes and polyesters.

Mecanismo De Acción

The mechanism of action of 7-CPBT-2-COOH is not yet fully understood. However, it is believed that the compound binds to certain proteins in the body, which then triggers a cascade of biochemical reactions. These reactions can lead to the production of various hormones and other substances, which can then cause various physiological effects.

Biochemical and Physiological Effects

7-CPBT-2-COOH has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory, anticonvulsant, and antimalarial activity. It has also been shown to have an effect on the immune system, as well as an effect on the cardiovascular system. In addition, it has been shown to have an effect on the central nervous system, as well as an effect on the endocrine system.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

7-CPBT-2-COOH has several advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize. In addition, it is a stable compound, which makes it easy to store and handle. However, the compound is also toxic, which can limit its use in some experiments. Additionally, the compound is not soluble in water, which can limit its use in certain experiments.

Direcciones Futuras

There are several potential future directions for the use of 7-CPBT-2-COOH. One potential direction is the use of the compound as a starting material for the synthesis of novel pharmaceuticals. Additionally, the compound could be used as a starting material for the synthesis of novel dyes and polymers. Finally, further research into the biochemical and physiological effects of the compound could lead to the development of new therapeutic agents.

Métodos De Síntesis

7-CPBT-2-COOH can be synthesized using a variety of methods. The most common method is the Friedel-Crafts alkylation of benzothiophene with cyclopropyl bromide. This reaction is conducted in the presence of a Lewis acid, such as aluminum chloride, and yields 7-CPBT-2-COOH as the major product. Other methods for the synthesis of 7-CPBT-2-COOH include the reaction of cyclopropyl bromide with benzothiophene in the presence of a base, such as sodium ethoxide, or the reaction of cyclopropyl bromide with benzothiophene-2-carboxylic acid in the presence of a Lewis acid.

Propiedades

IUPAC Name |

7-cyclopropyl-1-benzothiophene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2S/c13-12(14)10-6-8-2-1-3-9(7-4-5-7)11(8)15-10/h1-3,6-7H,4-5H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPXOVSGXSBJUEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=CC3=C2SC(=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

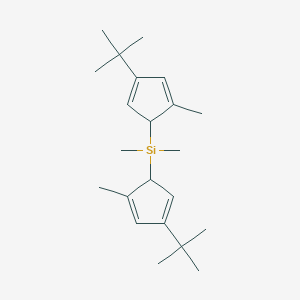

![Bis[4-(4-tert-Butylphenyl)-2-methylindenyl]-dimethylsilane](/img/structure/B6309426.png)

![Benzyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B6309428.png)

![9-Amino-5H-benzo[a]phenoxazin-5-one, 95%](/img/structure/B6309489.png)

![6-Amino-N-[2-(dimethylamino)-1-azavinyl]pyridine-2-carboxamide](/img/structure/B6309492.png)

![6,7-Dichloro-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B6309502.png)

![6-Isopropoxy-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B6309506.png)

![7-Fluoro-6-methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B6309507.png)

![7-Fluoro-6-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B6309512.png)

![7-Chloro-6-fluoro-benzo[b]thiophene-2-carboxylic acid](/img/structure/B6309517.png)